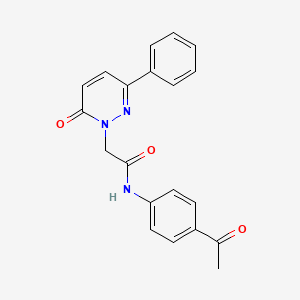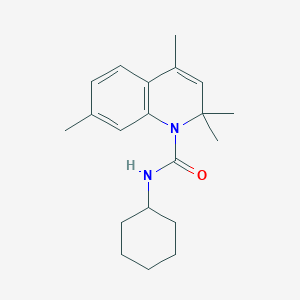
N-cyclohexyl-2,2,4,7-tetramethyl-1(2H)-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinoline derivatives typically involves strategies like the Pfitzinger synthesis, followed by thermal decarboxylation and various coupling methods. For instance, quinoline- and quinoxalinecarboxamides have been prepared using an adaptation of the Pfitzinger synthesis, highlighting a common route for synthesizing quinoline derivatives with potential antitumor properties (Deady et al., 1997). Another approach involves cyclopropanation processes, as seen in the synthesis of doubly constrained ACC derivatives of quinoline (Szakonyi et al., 2002).
Molecular Structure Analysis
Quinoline derivatives exhibit a wide range of molecular structures, from tetracyclic quinolines to fused quinoxalines and tetrazoloquinolines. These structures often involve complex ring systems, which are essential for their biological activities. The detailed molecular structure is typically determined through spectroscopic methods and X-ray diffraction analysis, providing insights into their chemical behavior and interaction with biological targets.
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including cyclopropanation, nitration, and bromination, which modify their chemical structure and properties. For example, the cyclopropanation of N-benzoylquinoline derivatives can yield compounds with constrained cyclopropane systems, altering their chemical and biological properties (Szakonyi et al., 2002).
属性
IUPAC Name |
N-cyclohexyl-2,2,4,7-tetramethylquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c1-14-10-11-17-15(2)13-20(3,4)22(18(17)12-14)19(23)21-16-8-6-5-7-9-16/h10-13,16H,5-9H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSDXDRGWVMHCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(N2C(=O)NC3CCCCC3)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5665599.png)
![N-{2-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)amino]ethyl}-N-methylmethanesulfonamide](/img/structure/B5665609.png)
![2-adamantyl[2-(1-piperidinyl)ethyl]amine](/img/structure/B5665617.png)
![2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5665620.png)
![N-[2-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]-3-(2-fluorophenyl)-3-phenylpropanamide](/img/structure/B5665624.png)
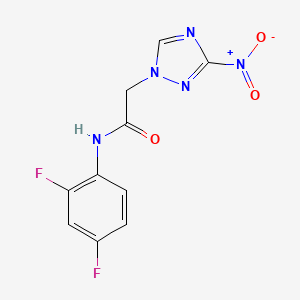
![2,6-dimethoxy-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)nicotinamide](/img/structure/B5665634.png)
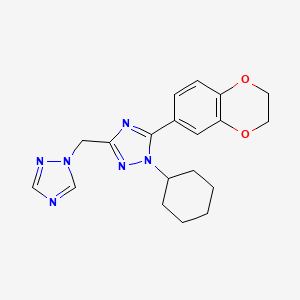
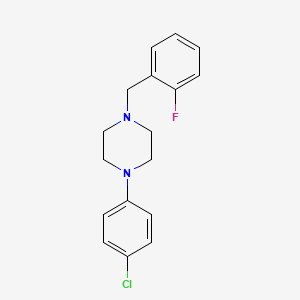

![N-(2,1,3-benzothiadiazol-5-ylmethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5665665.png)
![8-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5665675.png)
![3-[(2-{1-[(3-ethyl-5-isoxazolyl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5665676.png)
